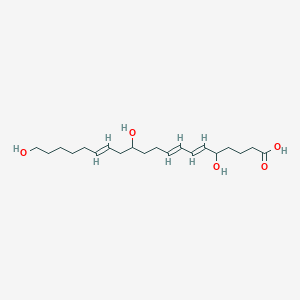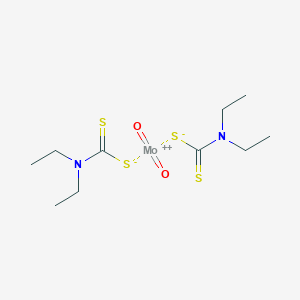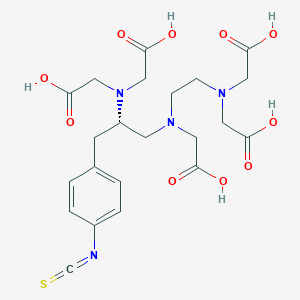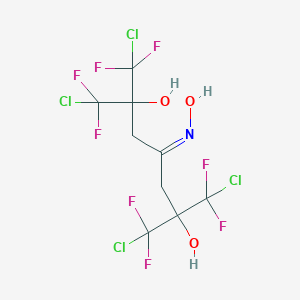
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime, commonly known as CDMFO, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the oxime family, which is characterized by the presence of a functional group (-NOH) attached to a carbon atom. CDMFO has been found to have several applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
CDMFO has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes by CDMFO has been shown to increase the levels of acetylcholine in the brain, which can have a number of physiological effects.
Biochemische Und Physiologische Effekte
CDMFO has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, CDMFO has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. CDMFO has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDMFO in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CDMFO is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving CDMFO. One potential area of research is the development of new compounds based on the structure of CDMFO. These compounds may have improved properties compared to CDMFO, such as increased potency or decreased toxicity. Another area of research is the investigation of the potential therapeutic applications of CDMFO and related compounds. These compounds may have applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of cholinergic neurons in the brain. Overall, CDMFO is a versatile compound that has a number of potential applications in scientific research and medicine.
Synthesemethoden
CDMFO can be synthesized through a multi-step process involving the reaction of several different chemicals. The synthesis of CDMFO typically begins with the reaction of 2,6-dichloro-1,7-difluoroheptane with sodium hydroxide, which results in the formation of 2,6-dichloro-1,7-difluoroheptanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative of the compound. The final step of the synthesis involves the reaction of the oxime derivative with thionyl chloride, which results in the formation of CDMFO.
Wissenschaftliche Forschungsanwendungen
CDMFO has been used in various scientific research applications, including as a reagent for the synthesis of other compounds. For example, CDMFO has been used as a starting material for the synthesis of a number of fluorinated compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
101913-80-8 |
|---|---|
Produktname |
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime |
Molekularformel |
C9H7Cl4F8NO3 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-4-hydroxyiminoheptane-2,6-diol |
InChI |
InChI=1S/C9H7Cl4F8NO3/c10-6(14,15)4(23,7(11,16)17)1-3(22-25)2-5(24,8(12,18)19)9(13,20)21/h23-25H,1-2H2 |
InChI-Schlüssel |
RFBJFEPPFAZMQR-UHFFFAOYSA-N |
SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Kanonische SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Andere CAS-Nummern |
101913-80-8 |
Synonyme |
2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluo ro-4-heptanon oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
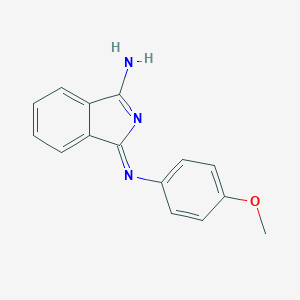

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

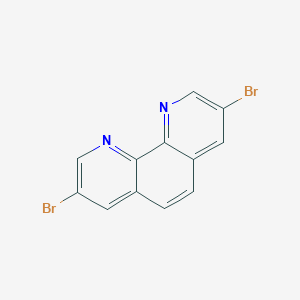
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
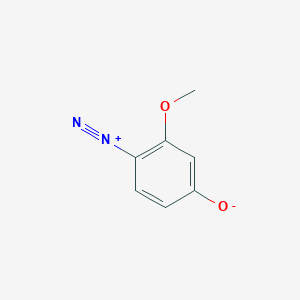
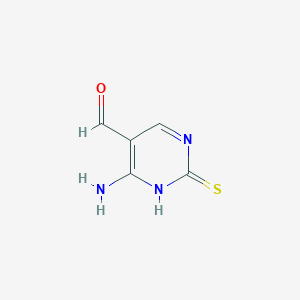
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
